2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide
Overview
Description
2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the acetamide moiety.
Scientific Research Applications
2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects by interacting with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
- 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
What sets 2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-hydroxyphenyl group, in particular, may enhance its biological activity and specificity.
Properties
IUPAC Name |
2-[[5-ethyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-14-18-19-16(20(14)9-11(2)3)23-10-15(22)17-12-7-5-6-8-13(12)21/h5-8,11,21H,4,9-10H2,1-3H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDCAOAACQGAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC(C)C)SCC(=O)NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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